molecular formula C11H17NO2 B13301992 5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol

5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B13301992
M. Wt: 195.26 g/mol
InChI Key: SKOZZDVYAKMYLW-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol is a phenolic compound featuring a methoxy group at the 5-position and an isopropylaminomethyl substituent at the 2-position of the benzene ring.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-methoxy-2-[(propan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-9-4-5-10(14-3)6-11(9)13/h4-6,8,12-13H,7H2,1-3H3

InChI Key

SKOZZDVYAKMYLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the isopropylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Phenolic Core

The methoxy group at position 5 enhances the electron density of the aromatic ring, reducing phenol acidity compared to unsubstituted phenol. This is consistent with trends observed in guaiacol-type (G-type) phenols, such as 2-methoxy-4-vinylphenol, where methoxy substitution stabilizes the aromatic system . The isopropylaminomethyl group at position 2 introduces steric bulk and basicity, distinguishing it from simpler alkyl- or vinyl-substituted phenols.

Table 1: Key Structural Differences Among Analogous Phenolic Compounds
Compound Name Substituents (Position) Key Functional Groups Potential Applications
5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol –OCH₃ (5), –CH₂NHCH(CH₃)₂ (2) Methoxy, isopropylaminomethyl Pharmaceuticals, receptor modulation
2-Methoxy-4-vinylphenol (G-type phenol) –OCH₃ (2), –CH₂CH₂ (4) Methoxy, vinyl Flavoring agents, resin synthesis
Eugenol (2-Methoxy-4-allylphenol) –OCH₃ (2), –CH₂CHCH₂ (4) Methoxy, allyl Dentistry, antimicrobials
5-Methoxy-2-[(methylimino)methyl]phenol –OCH₃ (5), –CH=N–CH₃ (2) Methoxy, methyliminomethyl Chemical intermediates
2-Amino-1-(2-methoxy-5-methylphenyl)-1-propanol –OCH₃ (2), –CH(CH₃)NH₂ (side chain) Methoxy, amino alcohol Pharmacological candidates

Pharmacological Activity

The isopropylaminomethyl group in the target compound may enhance receptor binding compared to smaller substituents (e.g., methyl or ethyl), as seen in compound 2 from , which showed low micromolar activity due to optimized steric and electronic interactions .

Physicochemical and Toxicological Considerations

  • Solubility and Reactivity: The isopropylaminomethyl group increases water solubility compared to non-polar substituents (e.g., allyl or vinyl in eugenol) but may reduce volatility .
  • Stability: The amino group could render the compound susceptible to oxidation, requiring stabilization under inert conditions, as noted for similar amines in .

Biological Activity

5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol, also known as 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure features a methoxy group, an isopropylamine group, and a phenolic hydroxyl group, contributing to its unique chemical reactivity and biological interactions. This combination allows for specific interactions with molecular targets, enhancing its potential in various applications.

  • Biochemical Pathways :
    • Related compounds have been noted for their involvement in biochemical processes such as the Suzuki–Miyaura cross-coupling reaction, indicating potential utility in synthetic chemistry and drug development.
    • The compound may interact with specific receptors or enzymes, influencing their activity and leading to various physiological effects.
  • Target Interactions :
    • It has been suggested that similar compounds can act on neurotransmitter systems and inflammatory pathways, which may explain their observed therapeutic effects .

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity. This property is crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. For instance, studies have highlighted the efficacy of related phenolic compounds against bacteria like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms involved could relate to its ability to modulate signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimicrobial Screening :
    A study evaluating the antimicrobial properties of various phenolic compounds found that this compound exhibited notable activity against several strains of bacteria, suggesting its potential as a natural preservative or therapeutic agent .
  • Anti-inflammatory Research :
    In vitro studies demonstrated that the compound could significantly reduce the production of pro-inflammatory mediators in macrophages, supporting its application in managing conditions like arthritis or other inflammatory diseases .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antioxidant ActivitySignificantVaries among phenolics
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteriaCommon among many phenolic compounds
Anti-inflammatory EffectsInhibits cytokine productionPresent in many flavonoids
Anticancer ActivityInduces apoptosis in cancer cellsObserved in various derivatives

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. This includes:

  • Clinical Trials : Investigating its efficacy and safety in human subjects.
  • Molecular Studies : Exploring its interactions at the molecular level to identify specific targets.
  • Formulation Development : Developing formulations that maximize its therapeutic potential while minimizing side effects.

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